2,5-Dichloro-3'-morpholinomethyl benzophenone

Description

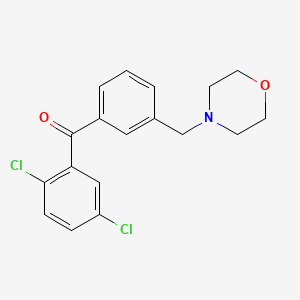

2,5-Dichloro-3'-morpholinomethyl benzophenone is a substituted benzophenone derivative characterized by a morpholine moiety attached via a methylene linker to the benzophenone scaffold, with chlorine atoms at the 2- and 5-positions of one phenyl ring.

Properties

IUPAC Name |

(2,5-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-15-4-5-17(20)16(11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHKURVKQCMRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643106 | |

| Record name | (2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-22-8 | |

| Record name | Methanone, (2,5-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Aroylation Method

- Reactants: 1,4-dichlorobenzene and benzoyl chloride

- Catalyst: Aluminum chloride (AlCl3) in excess (typically 4–5 equivalents relative to benzoyl chloride)

- Solvent: Neat or 1,4-dichlorobenzene acts as solvent

- Temperature: Gradual heating from 80°C to 175°C over 1.5 hours

- Reaction time: Several hours, often overnight to ensure completion

- Work-up: Quenching with ice-water mixture, filtration, washing with sodium bicarbonate solution, drying, and recrystallization from hexane and toluene

Yield and Purity

- Yields of 2,5-dichlorobenzophenone are typically around 80% after recrystallization

- Gas chromatography and HPLC confirm high isomeric purity (>95%)

- Chromatographic retention times allow differentiation from other isomers (e.g., 9.5 min by GC, 19.02 min by HPLC)

Reaction Parameters Summary

| Parameter | Typical Value |

|---|---|

| Molar ratio (AlCl3:1,4-dichlorobenzene:benzoyl chloride) | ~2.2 : 1.4 : 1.0 |

| Temperature profile | 80°C → 140°C over 60 min → 175°C over 30 min |

| Reaction time | Several hours to overnight |

| Yield | ~80% (recrystallized product) |

| Purification | Recrystallization from hexane/toluene |

| Analytical methods | GC, HPLC for purity and isomeric confirmation |

Source: US Patent US5210313A and ChemicalBook synthesis data

Introduction of Morpholinomethyl Group at 3' Position

The functionalization of the 3' position of the benzophenone ring with a morpholinomethyl substituent is typically achieved via a Mannich-type reaction or related nucleophilic substitution methods.

Mannich Reaction Approach

- Starting material: 2,5-dichlorobenzophenone or 3'-substituted benzophenone

- Reagents: Morpholine, formaldehyde (or paraformaldehyde)

- Catalyst: Acidic conditions (e.g., dilute HCl or other acid catalysts)

- Reaction conditions: Reflux or controlled heating under stirring

- Mechanism: Formation of an iminium ion intermediate from morpholine and formaldehyde, which then electrophilically attacks the aromatic ring at the 3' position adjacent to the carbonyl group

Industrial Scale and Optimization

- Continuous flow reactors are used industrially to improve control over reaction parameters, enhancing yield and purity

- Optimized molar ratios and catalyst loadings minimize side reactions and polymerization

- Post-reaction purification involves extraction, solvent removal, and recrystallization

Typical Yields and Purity

- Yields for the morpholinomethylation step vary but generally range from 50% to 70% depending on scale and conditions

- Product purity is confirmed by NMR, IR, and chromatographic techniques

- Morpholinomethyl derivatives maintain stability and are suitable for pharmaceutical intermediate use

Source: BenchChem data on 3-(Morpholinomethyl)benzophenone preparation and industrial synthesis notes

Integrated Preparation Route Summary

| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Preparation of 2,5-dichlorobenzophenone | Friedel-Crafts aroylation | 1,4-dichlorobenzene, benzoyl chloride, AlCl3, 80–175°C, anhydrous | ~80% | High isomeric purity, requires careful control |

| 2. Morpholinomethylation at 3' position | Mannich reaction | Morpholine, formaldehyde, acid catalyst, reflux | 50–70% | Continuous flow reactors improve efficiency |

Analytical and Purification Techniques

- Gas Chromatography (GC): Used to monitor reaction progress and confirm isomeric purity of 2,5-dichlorobenzophenone. Typical retention time ~9.5 min under helium carrier gas.

- High Performance Liquid Chromatography (HPLC): Confirms purity and distinguishes positional isomers with retention times around 19 min using acetonitrile/water mobile phase.

- Recrystallization: Hexane and toluene solvents are preferred for purification to achieve high purity crystals.

- Spectroscopic Methods: NMR and IR used to confirm the presence of morpholinomethyl groups and verify substitution patterns.

Research Findings and Notes

- The Friedel-Crafts aroylation method for 2,5-dichlorobenzophenone is superior to older methods using nitrobenzene solvents, which are toxic and regulated.

- Slow addition of benzoyl chloride and controlled temperature ramping improve yield and reduce side products.

- The Mannich reaction for morpholinomethylation is a well-established method for introducing aminoalkyl groups onto aromatic ketones, adaptable to industrial scale.

- The overall synthetic route is amenable to scale-up and produces intermediates useful in pharmaceuticals and polymer chemistry.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Pharmacological Research

2,5-Dichloro-3'-morpholinomethyl benzophenone has been investigated for its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in various cancer cell lines. It appears to interact with specific receptors or enzymes involved in cell proliferation and survival pathways. For instance, it has demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values of 10.5 µM and 8.3 µM, respectively.

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against resistant strains of bacteria and fungi. It has been tested against organisms such as Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively.

Enzyme Inhibition Studies

The compound acts as an enzyme inhibitor, affecting metabolic pathways crucial for cell function. Its mechanism involves binding to the active sites of specific enzymes, thereby altering their activity. This property is valuable in drug development where enzyme modulation is required.

Materials Science

In materials science, this compound is utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light allows it to initiate polymer reactions effectively, making it useful in coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A controlled study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load after treatment compared to untreated controls, suggesting its potential as a topical antimicrobial agent.

Case Study 2: Cancer Treatment Potential

In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound led to increased levels of ROS and activation of caspase pathways, confirming its role in inducing apoptosis through oxidative stress mechanisms.

Mechanism of Action

The mechanism by which 2,5-Dichloro-3’-morpholinomethyl benzophenone exerts its effects involves the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, preventing the radiation from reaching and damaging the underlying material or biological tissue. This process involves the excitation of electrons within the benzophenone structure, followed by non-radiative relaxation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dichloro-3'-piperidinomethyl Benzophenone (CAS: 898793-56-1)

- Structural Differences : Replaces the morpholine group with a piperidine ring, eliminating the oxygen atom in the heterocycle.

- Molecular Formula: C₁₉H₁₉Cl₂NO (MW: 348.27 g/mol) vs. an estimated C₁₈H₁₇Cl₂NO₂ for the morpholine analogue (assuming similar substitution patterns).

- Piperidine’s basic nitrogen may influence pharmacokinetic properties, such as membrane permeability or metabolic stability, compared to morpholine’s tertiary amine .

Thiomorpholine Derivatives (e.g., 2,5-Dichloro-3'-thiomorpholinomethyl Benzophenone; CAS: 898787-84-3)

- Structural Differences : Substitutes morpholine’s oxygen with sulfur, forming a thiomorpholine ring.

- Thiomorpholine derivatives are often explored for their redox-active properties or as prodrug candidates .

Chloro-Fluoro Benzophenone Analogues (e.g., 3-Chloro-3',5'-difluorobenzophenone; CAS: 746651-98-9)

- Structural Differences : Replaces chlorine atoms with fluorine at specific positions and modifies substitution patterns.

- Molecular Formula : C₁₃H₇ClF₂O (MW: 252.64 g/mol).

- Implications: Fluorine’s strong electron-withdrawing effect may increase metabolic stability compared to chlorine. Steric and electronic differences could influence reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings commonly used for benzophenone synthesis .

Biological Activity

2,5-Dichloro-3'-morpholinomethyl benzophenone (CAS No. 898792-22-8) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- Molecular Formula: C18H16Cl2N2O

- Molecular Weight: 353.25 g/mol

- Chemical Structure: Chemical Structure

This compound features a benzophenone backbone with dichloro and morpholinomethyl substituents, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Antimicrobial Properties: Research indicates that it has inhibitory effects against various bacterial strains, suggesting potential applications as an antimicrobial agent.

- Genotoxicity: Studies have raised concerns about the genotoxic potential of similar compounds, indicating that further research is needed to assess the safety profile of this compound .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antioxidant Efficacy Study:

A study investigated the antioxidant properties of various benzophenone derivatives, including this compound. The results demonstrated a strong ability to reduce oxidative stress markers in vitro, highlighting its potential therapeutic applications in oxidative stress-related diseases. -

Antimicrobial Activity Assessment:

In another study focusing on antimicrobial properties, this compound was tested against several pathogenic bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Toxicological Profile

The toxicological assessment of this compound reveals critical safety considerations:

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The morpholinomethyl group shows characteristic resonances at δ 3.5–4.0 ppm (m, 8H, morpholine ring) and δ 4.2 ppm (s, 2H, CH₂).

- LC-MS : Use electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺. Optimize mobile phase pH (0.1% formic acid) to enhance ionization .

Advanced: How can conflicting NMR or LC-MS data be resolved when analyzing derivatives of this compound?

Q. Methodological Answer :

- NMR Conflicts : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish between regioisomers by analyzing spatial proximity of substituents.

- LC-MS Artifacts : Employ high-resolution mass spectrometry (HRMS) to differentiate isobaric impurities. Adjust gradient elution (e.g., 60–90% acetonitrile over 15 min) to separate co-eluting species .

Advanced: What strategies optimize regioselective functionalization of the morpholinomethyl group in chlorinated benzophenones?

Q. Methodological Answer :

- Protection/Deprotection : Temporarily protect reactive sites (e.g., chloro groups) using trimethylsilyl chloride before functionalizing the morpholinomethyl group.

- Catalysis : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki-Miyaura coupling at specific positions. Monitor reaction progress via TLC (silica, UV detection) .

Advanced: How can crystal engineering principles predict the solid-state behavior of this compound?

Methodological Answer :

Analyze supramolecular synthons (e.g., hydrogen bonds between morpholine O and Cl atoms) using single-crystal X-ray diffraction. Computational tools (Mercury CSD) can model packing motifs. For crystallization, use slow evaporation of a dichloromethane/hexane mixture (1:3) to obtain high-quality crystals .

Advanced: What impurities are commonly observed during synthesis, and how can they be mitigated?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.